Lithium Diphenylphosphanide

Catalog No.
S617206
CAS No.
65567-06-8
M.F
C12H10LiP
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium Diphenylphosphanide

CAS Number

65567-06-8

Product Name

Lithium Diphenylphosphanide

IUPAC Name

lithium;diphenylphosphanide

Molecular Formula

C12H10LiP

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C12H10P.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;/q-1;+1

InChI Key

WKUYEGHEUWHKIU-UHFFFAOYSA-N

SMILES

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2

Synonyms

lithium diphenylphosphide

Canonical SMILES

[Li+].C1=CC=C(C=C1)[P-]C2=CC=CC=C2

Catalysis in Cu-Free Sonogashira and Suzuki–Miyaura Cross-Coupling Reactions

Specific Scientific Field: Transition metal coordination chemistry and catalysis.

Summary: LiPPh₂ has been studied for its complexation behavior with palladium(II) and platinum(II). These complexes exhibit catalytic activity in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions.

Experimental Procedures:
Results:

Preparation of Diphenylphosphino Compounds

Specific Scientific Field: Organophosphorus chemistry.

Summary: LiPPh₂ serves as a precursor for the synthesis of diphenylphosphino compounds.

Experimental Procedures:
Results:

Lithium Diphenylphosphanide is an organophosphorus compound with the chemical formula LiP C6H5)2\text{LiP C}_6\text{H}_5)_2. This compound consists of a lithium ion coordinated to a diphenylphosphide anion, which is characterized by a phosphorus atom bonded to two phenyl groups. It is notable for its use in various

LiPh₂ is a hazardous compound due to the following reasons:

  • Air and Moisture Sensitivity: Exposure to air or moisture releases flammable and toxic phosphine gas (PH₃) [].
  • Flammability: LiPh₂ can ignite spontaneously upon contact with air.
  • Toxicity: LiPh₂ is suspected to be harmful if inhaled or ingested.

Safety Precautions

LiPh₂ should be handled under inert atmosphere conditions using Schlenk line techniques. Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood when working with this compound [].

  • P-Arylation of Aryl Halides: It reacts with aryl halides to form arylphosphines, facilitated by potassium hydroxide as a promoter. This reaction is crucial for synthesizing complex organic molecules .
  • Cleavage Reactions: The compound can undergo cleavage reactions, where lithium facilitates the breaking of phosphorus-carbon bonds in tertiary phosphines, leading to the formation of various phosphine derivatives .
  • Reactions with Monosilacyclobutanes: Lithium Diphenylphosphanide can add to monosilacyclobutanes, resulting in the formation of silicon-phosphorus and carbon-lithium bonds, which can further polymerize .

Lithium Diphenylphosphanide can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting lithium metal with diphenylphosphine in anhydrous conditions. This reaction typically occurs in solvents like tetrahydrofuran or diethyl ether .
  • Trapping Reactions: It can also be synthesized by trapping it during reactions with electrophiles such as iodobenzene, leading to the formation of triphenylphosphine as a by-product .

Lithium Diphenylphosphanide has a variety of applications:

  • Ligand in Coordination Chemistry: It serves as a ligand in various metal complexes, enhancing catalytic activities in organic synthesis.
  • Nucleophilic Agent: The compound is utilized for removing hydroxyl groups from organic and inorganic substrates, facilitating transformations in synthetic pathways .
  • Synthesis of Phosphorus Compounds: It is involved in the synthesis of more complex phosphorus-containing compounds, contributing to materials science and pharmaceuticals.

Interaction studies involving Lithium Diphenylphosphanide primarily focus on its reactivity with other chemical species rather than biological interactions. For instance, studies have shown its ability to react with different electrophiles and participate in various coupling reactions, which are essential for developing new materials and compounds .

Lithium Diphenylphosphanide shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructureUnique Characteristics
Diphenylphosphine C6H5)2PH\text{ C}_6\text{H}_5)_2\text{PH}Acts as a reducing agent; less nucleophilic than Lithium Diphenylphosphanide.
Triphenylphosphine C6H5)3P\text{ C}_6\text{H}_5)_3\text{P}More stable; used extensively as a ligand but lacks lithium's nucleophilicity.
Lithium PhosphideLi3P\text{Li}_3\text{P}Exhibits ionic properties; less versatile in organic synthesis compared to Lithium Diphenylphosphanide.
Diphenylarsine C6H5)2AsH\text{ C}_6\text{H}_5)_2\text{AsH}Similar reactivity but involves arsenic instead of phosphorus; used in similar coupling reactions.

Lithium Diphenylphosphanide stands out due to its unique reactivity profile and its role as a source of nucleophilic phosphorus, making it valuable in various synthetic applications that other similar compounds may not fulfill as effectively.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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